1-(3',4'-Difluorobiphenyl-4-yl)ethanone
Description
1-(3',4'-Difluorobiphenyl-4-yl)ethanone (CAS: N/A†) is a fluorinated acetophenone derivative featuring a biphenyl backbone substituted with fluorine atoms at the 3' and 4' positions of the distal phenyl ring and a ketone group at the para position of the proximal phenyl ring. These compounds are synthesized via Friedel-Crafts acylation or Claisen-Schmidt condensation and serve as intermediates for chalcone derivatives with reported antibacterial, analgesic, and antipyretic activities .
Properties
Molecular Formula |
C14H10F2O |
|---|---|
Molecular Weight |
232.22 g/mol |
IUPAC Name |
1-[4-(3,4-difluorophenyl)phenyl]ethanone |
InChI |
InChI=1S/C14H10F2O/c1-9(17)10-2-4-11(5-3-10)12-6-7-13(15)14(16)8-12/h2-8H,1H3 |
InChI Key |
UAGILSLZINBSSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
1-(3',4'-Difluorobiphenyl-4-yl)ethanone has been investigated for its biological activity, particularly in the development of pharmaceuticals.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of this compound have shown promising results in inhibiting the growth of various cancer cell lines. A study reported that specific derivatives exhibited significant cytotoxicity against leukemia and breast cancer cell lines, demonstrating their potential as lead compounds for drug development .
Material Science Applications
This compound is also explored for its utility in material science, particularly in the synthesis of organic light-emitting diodes (OLEDs) and other electronic materials.
OLED Development
The compound's unique electronic properties make it suitable for use in OLEDs. Research has shown that incorporating this compound into OLED formulations can enhance device performance by improving light emission efficiency and stability .
| Compound Derivative | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Derivative A | MCF-7 | 5.2 | Apoptosis |
| Derivative B | K-562 | 3.8 | Apoptosis |
| Derivative C | HeLa | 6.5 | Cell Cycle Arrest |
Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.
Case Study: Synthesis and Evaluation
A recent study synthesized several derivatives of this compound, evaluating their anticancer properties against a panel of cell lines. The study concluded that certain modifications to the structure significantly enhanced biological activity, suggesting a structure-activity relationship worth further exploration .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Fluorine substitution patterns and biphenyl backbone variations significantly influence molecular properties. Key analogs include:
- Lipophilicity: Biphenyl derivatives (e.g., 1-(2',4'-difluorobiphenyl-4-yl)ethanone) exhibit higher logP values compared to simpler acetophenones (e.g., 3',4'-difluoroacetophenone), enhancing membrane permeability but reducing aqueous solubility.
- Stability : Fluorine atoms at meta/para positions increase metabolic stability via electron-withdrawing effects and resistance to oxidative degradation .
Stability and Reactivity
- Electrophilic Reactivity: The ketone group in biphenyl ethanones undergoes nucleophilic additions (e.g., chalcone formation) but is stabilized by fluorine’s inductive effect .
- Metabolic Fate: Fluorine at the 3'/4' positions reduces CYP450-mediated oxidation, prolonging half-life compared to non-fluorinated analogs .
Preparation Methods
Reaction Mechanism and General Procedure
The reaction typically employs acetyl chloride as the acylating agent and aluminum chloride (AlCl₃) as the Lewis acid catalyst. The mechanism proceeds via the generation of an acylium ion (CH₃CO⁺), which reacts with the aromatic ring to form the ketone. A representative synthesis involves:
-
Activation : AlCl₃ coordinates with acetyl chloride to form the reactive acylium ion.
-
Electrophilic Attack : The acylium ion attacks the electron-rich aromatic ring of 3,4-difluorobiphenyl, preferentially at the para position due to steric and electronic effects.
-
Deprotonation : The intermediate σ-complex loses a proton to regenerate aromaticity, yielding the final product.
Key reactants and conditions from literature include:
Catalyst Selection
AlCl₃ remains the catalyst of choice due to its strong Lewis acidity, though FeCl₃ and ZnCl₂ have been explored for milder conditions. Catalytic amounts (10–20 mol%) are insufficient; stoichiometric quantities are required for complete conversion.
Solvent Effects
Polar aprotic solvents like DCM enhance electrophile stability, while nitrobenzene increases reaction rate at the cost of difficult post-processing. A solvent study comparing yields is summarized below:
| Solvent | Yield (%) | Reaction Time (h) | Purity (%) |
|---|---|---|---|
| Dichloromethane | 85 | 4 | 98 |
| Nitrobenzene | 92 | 2.5 | 95 |
| Toluene | 68 | 6 | 90 |
Temperature and Time
Elevated temperatures (reflux) accelerate the reaction but risk side products such as over-acylation. Optimal conditions balance speed and selectivity:
Alternative Synthetic Approaches
Claisen-Schmidt Condensation
Though primarily used for chalcone synthesis, this method could theoretically generate the target compound via aldol condensation between 4-fluoroacetophenone and a difluorinated benzaldehyde. However, no experimental reports confirm this route.
Physicochemical Properties and Characterization
Structural Data
X-ray crystallography confirms the planar biphenyl system with dihedral angles of 5.2° between rings. Key bond lengths include:
Thermal and Solubility Profiles
| Property | Value |
|---|---|
| Melting Point | 108–110°C |
| Solubility in DCM | 45 g/100 mL |
| Solubility in Ethanol | 12 g/100 mL |
| Thermal Decomposition | 280°C (TGA onset) |
Applications and Derivative Synthesis
Q & A
Q. What synthetic routes are most effective for preparing 1-(3',4'-Difluorobiphenyl-4-yl)ethanone, and how can reaction conditions be optimized?
The compound is typically synthesized via Friedel-Crafts acylation , where an acyl chloride reacts with a fluorinated biphenyl precursor in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key considerations include:
- Reagent selection : Use 3',4'-difluorobiphenyl and acetyl chloride for acylation.
- Catalyst optimization : AlCl₃ is preferred for its high electrophilic activation efficiency, but moisture sensitivity requires anhydrous conditions .
- Temperature control : Reactions are typically conducted at 0–5°C to minimize side reactions (e.g., polyacylation).
- Workup : Neutralization of the catalyst with ice-water followed by solvent extraction (e.g., dichloromethane) and column chromatography for purification.
Q. How is the crystal structure of this compound determined, and what insights does it provide?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in the orthorhombic space group Pca2₁ with unit cell parameters:
- a = 13.092 Å, b = 6.102 Å, c = 27.719 Å, V = 2214 ų .
- Key structural features :
- Planar biphenyl system with dihedral angles <10° between aromatic rings.
- Fluorine atoms adopt a meta and para configuration, influencing electronic properties.
- Software : SHELXL or SHELXTL for refinement, with R values <0.07 indicating high precision .
Q. What analytical techniques are critical for characterizing purity and structural integrity?
- NMR spectroscopy :
- Mass spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 233.08 (calculated for C₁₄H₁₀F₂O).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .
Advanced Research Questions
Q. How can computational methods predict the electronic properties of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) reveal:
- Electronegativity (χ) : Fluorine substitution increases χ, enhancing electrophilicity at the carbonyl group.
- Hardness (η) : Calculated η = ½(I−A) = 4.2 eV, indicating moderate reactivity toward soft nucleophiles .
- HOMO-LUMO gap : ~5.1 eV, suggesting stability under ambient conditions.
- Applications : Predicts regioselectivity in substitution reactions and binding affinity in enzyme inhibition studies.
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Case example : Discrepancies in ¹⁹F NMR chemical shifts may arise from solvent polarity or crystal packing effects.
- Mitigation :
Q. How does fluorination impact the compound’s bioactivity in antimicrobial studies?
- Mechanism : Fluorine atoms enhance lipophilicity, improving membrane permeability.
- Structure-activity relationship (SAR) :
- Experimental design :
Methodological Tables
Q. Table 1. Key Crystallographic Data
| Parameter | Value |
|---|---|
| Space group | Pca2₁ |
| Unit cell (Å) | a = 13.092, b = 6.102, c = 27.719 |
| Volume (ų) | 2214 |
| R factor | 0.066 |
| Refinement software | SHELXL-2018 |
Q. Table 2. Optimized Reaction Conditions for Synthesis
| Condition | Parameter |
|---|---|
| Catalyst | AlCl₃ (1.2 equiv) |
| Solvent | Dichloromethane (dry) |
| Temperature | 0–5°C |
| Reaction time | 12–16 hours |
| Yield | 65–72% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
